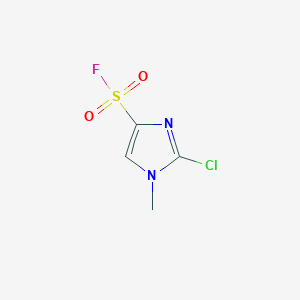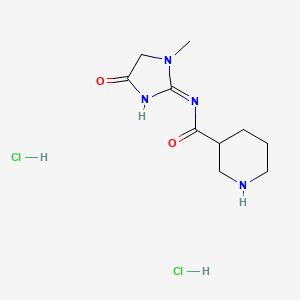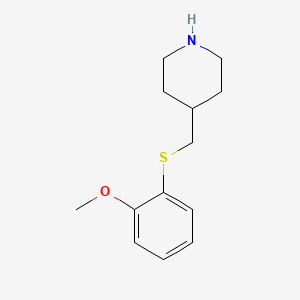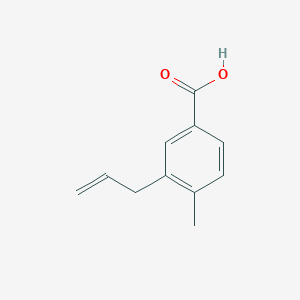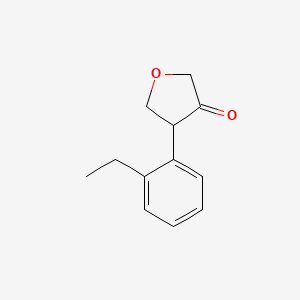
2-Chloro-1-(methoxymethyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(methoxymethyl)-1H-imidazole is a heterocyclic organic compound that contains both chlorine and methoxymethyl groups attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(methoxymethyl)-1H-imidazole typically involves the reaction of imidazole with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the chloromethyl methyl ether. The general reaction scheme is as follows:
Imidazole+Chloromethyl methyl etherNaHthis compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(methoxymethyl)-1H-imidazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic substitution: Formation of substituted imidazoles.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of imidazolines.
Scientific Research Applications
2-Chloro-1-(methoxymethyl)-1H-imidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(methoxymethyl)-1H-imidazole involves its interaction with specific molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the methoxymethyl group can undergo oxidation or reduction. These reactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,1,1-trimethoxyethane: A chloromethyl heterocyclic compound with similar reactivity.
2-Chloro-1-methylpyridinium iodide: Used as a dehydrating agent in organic synthesis.
2-Chloro-1-(1-chlorocyclopropyl) ethanone: Another chlorinated compound with distinct chemical properties.
Uniqueness
2-Chloro-1-(methoxymethyl)-1H-imidazole is unique due to the presence of both chlorine and methoxymethyl groups on the imidazole ring
Properties
Molecular Formula |
C5H7ClN2O |
|---|---|
Molecular Weight |
146.57 g/mol |
IUPAC Name |
2-chloro-1-(methoxymethyl)imidazole |
InChI |
InChI=1S/C5H7ClN2O/c1-9-4-8-3-2-7-5(8)6/h2-3H,4H2,1H3 |
InChI Key |
NRMXXYLEFLZHML-UHFFFAOYSA-N |
Canonical SMILES |
COCN1C=CN=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


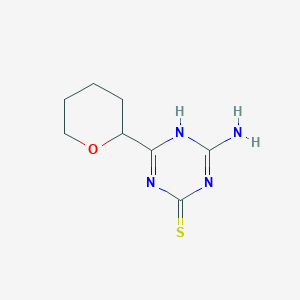
![(5,6-Dihydro-4H-cyclopenta[D]isoxazol-3-ylmethyl)amine](/img/structure/B13217139.png)
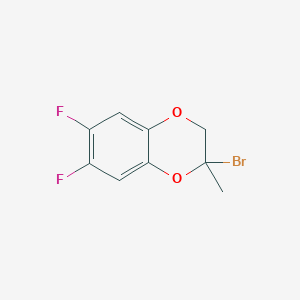
![3-Methyl-1-[(pyrrolidin-2-yl)methyl]urea](/img/structure/B13217165.png)
![4-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B13217170.png)
![3-Amino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one](/img/structure/B13217177.png)

